Naphthalen-1-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate
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Overview
Description
“Naphthalen-1-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate” is a complex organic compound. It likely contains a naphthalene ring, a benzene ring, and a sulfonate group, along with chlorine and methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, without specific data on this compound, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, aromatic compounds like this can undergo reactions such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.) .Scientific Research Applications
Electronic Coupling in π-Stacked Organic Mixed-Valence Systems
Research on π-stacked compounds, including those similar to Naphthalen-1-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate, has shown significant findings in electronic coupling. For instance, compounds like 1,8-bis(2',5'-dimethoxybenzene-1'-yl)naphthalene have been synthesized and analyzed for their electronic interactions in mixed-valence systems. These studies reveal critical insights into the distance dependence of electronic coupling, which is fundamental in the field of organic electronics and materials science (Jung et al., 2020).
Oxidation Reactions in Anaerobic Reduction of Azo Dyes
Research into the oxidation reactions of aromatic o-aminohydroxynaphthalenes, which are structurally related to this compound, has provided insights into the degradation of azo dyes. These compounds, which are products of anaerobic reduction by microorganisms, have been studied to understand their stability and reactivity under various conditions, contributing significantly to environmental chemistry and wastewater treatment processes (Kudlich et al., 1999).
Proton Exchange Membranes in Fuel Cells
In the field of energy and materials science, sulfonated polybenzothiazoles containing naphthalene units, similar to this compound, have been synthesized and evaluated as proton exchange membranes. These membranes exhibit high proton conductivity and stability, making them suitable for use in fuel cells and other energy-related applications (Wang et al., 2015).
Enzyme Inhibition Studies
Compounds structurally related to this compound have been evaluated for their potential as enzyme inhibitors. These studies are crucial in the development of new pharmaceuticals and therapeutic agents (Abbasi et al., 2015).
Photophysical Studies in Biological Systems
Investigations into the photophysical behavior of compounds like this compound have provided valuable insights for biological studies. These compounds are used as probes to study the structure and dynamics of biological molecules and systems (Cerezo et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
naphthalen-1-yl 4-chloro-2,5-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO5S/c1-22-16-11-18(17(23-2)10-14(16)19)25(20,21)24-15-9-5-7-12-6-3-4-8-13(12)15/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSBYTVKBWWROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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